molecular formula C20H24N2O2 B2852767 N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide CAS No. 898507-84-1

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide

Cat. No.: B2852767
CAS No.: 898507-84-1
M. Wt: 324.424
InChI Key: KDCARWXUWQUQFD-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide is a synthetic compound designed for chemical and pharmaceutical research. It belongs to a class of benzamide derivatives that incorporate a morpholine ring, a feature known to enhance solubility and bioavailability in drug discovery efforts . Compounds with this structural motif are frequently explored as versatile intermediates and building blocks in the synthesis of more complex molecules, particularly for developing kinase inhibitors and other receptor modulators . The molecular structure combines aromatic systems with a heterocyclic morpholine, creating a defined scaffold that is valuable for structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new chemical space in medicinal chemistry programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-9-17(10-8-16)19(22-11-13-24-14-12-22)15-21-20(23)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCARWXUWQUQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is carried out under controlled conditions to ensure selective monoacylation, which is crucial for obtaining the desired product. The reaction conditions often include the use of a microreactor system to optimize the reaction kinetics and yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes involve the use of microreactors to maintain precise control over reaction parameters, leading to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide core and the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzamide core, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in various industrial applications, including the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antioxidant activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key analogs and their substituent differences are summarized in Table 1 :

Compound Name R1 (Benzamide) R2 (Amine Side Chain) Key Features Reference
Target Compound H 4-methylphenyl, morpholine Morpholine enhances solubility
4-Methoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide 4-OCH₃ 4-methylphenyl, morpholine Methoxy group alters electronics
N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide 4-NO₂ 4-Cl, morpholine Electron-withdrawing NO₂ group
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) H 3,4-dimethoxyphenyl Methoxy groups improve binding
HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) Hydroxamic acid p-tolyl, phenylacetyl HDAC inhibitor scaffold

Key Observations :

  • Morpholine vs. Piperidine/Piperazine : Morpholine-containing analogs (e.g., ) often exhibit improved solubility and metabolic stability compared to piperidine derivatives (e.g., sigma receptor ligands in ).
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in ) reduce basicity, while methoxy groups (e.g., ) enhance lipophilicity and receptor affinity.
Spectral Data:
  • IR Spectroscopy :
    • C=O stretch: Observed at 1663–1682 cm⁻¹ in benzamide derivatives (e.g., ). Absence of this peak in triazoles confirms cyclization .
    • Morpholine N-H: Typically absent in IR due to tertiary amine structure, aligning with tautomeric forms in .
  • NMR :
    • Aromatic protons in 4-methylphenyl group: Expected δ 7.2–7.4 ppm (cf. Rip-B: δ 6.8–7.3 ppm ).
    • Morpholine protons: δ 3.6–3.8 ppm (CH₂-O) and δ 2.4–2.6 ppm (N-CH₂) .
Anticancer Potential:
  • Sigma Receptor Ligands : Analogs like [125I]PIMBA () bind prostate cancer cells (DU-145) with Kd = 5.80 nM, suggesting morpholine derivatives may target similar receptors.
Antimicrobial and Antioxidant Properties:
  • 2-Azetidinone Derivatives (): N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide showed potent antimicrobial activity (MIC = 8 μg/mL).
  • Antioxidant THHEB () : 3,4,5-Trihydroxy substitution enables DPPH radical scavenging (IC₅₀ = 22.8 μM). The target compound’s methylphenyl group may reduce antioxidant efficacy but enhance lipophilicity.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Morpholine’s oxygen atom increases water solubility compared to piperidine analogs (e.g., vs. ).
  • LogP : Estimated LogP for the target compound: ~2.5 (cf. Rip-B: ~2.8 ), balancing lipophilicity and solubility.

Biological Activity

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzamide core with a morpholine ring and a 4-methylphenyl substituent. Its chemical structure can be represented as follows:

C16H22N2O\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}

This structure is crucial for its biological activity, allowing it to interact with various molecular targets.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has also been investigated for its antioxidant activity . Antioxidants are vital for neutralizing free radicals in the body, which can prevent oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, contributing to its potential use in formulations aimed at reducing oxidative damage .

Anticancer Potential

This compound has garnered attention for its anticancer properties . Various studies have assessed its cytotoxic effects on cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
MCF-715.63
U-93712.34
HeLa10.45

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against specific cancer types.

The mechanism through which this compound exerts its biological effects involves binding to specific receptors and enzymes. This interaction modulates their activity, leading to various biological responses such as apoptosis in cancer cells and inhibition of bacterial growth .

Case Studies

  • Anticancer Activity : A study evaluating the compound's effects on MCF-7 breast cancer cells revealed that it induces apoptosis in a dose-dependent manner, suggesting a promising avenue for further development as an anticancer agent .
  • Antibacterial Efficacy : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth compared to control groups.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with similar compounds in the benzamide class:

Compound NameStructure FeaturesNotable Activity
3-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamideChlorine substituent enhancing lipophilicityHigher antibacterial activity
N-benzyl-N-[4-(trifluoromethyl)phenyl]benzamideTrifluoromethyl groupIncreased metabolic stability

These comparisons underscore the unique properties of this compound that may influence its therapeutic potential.

Q & A

Q. How should computational and experimental data be integrated in publications?

  • Methodological Answer : Present DFT-optimized geometries alongside XRD-derived structures in overlay diagrams (RMSD < 0.5 Å). Tabulate HOMO-LUMO energies, MEP values, and experimental bioactivity data. Use QSAR models to correlate electronic properties (e.g., dipole moments) with biological potency .

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